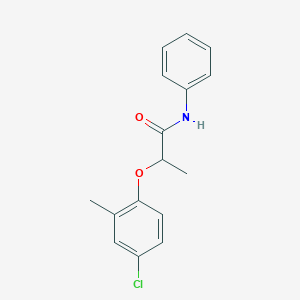

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

Description

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWNBJYOBTUXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929784 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13740-38-0 | |

| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: A Technical Guide

Executive Summary & Chemical Rationale

The target compound, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, is an aryloxyalkanamide synthesized via the condensation of 1 (commonly known as Mecoprop or MCPP)[1] and aniline. Mecoprop is a well-characterized phenoxy herbicide[2], and the derivatization of its carboxylic acid moiety into an N-phenyl amide serves as a fundamental model for exploring structure-activity relationships (SAR) in agrochemical development and peptidomimetic synthesis.

As an Application Scientist, it is critical to recognize the specific kinetic and thermodynamic barriers of this coupling:

-

Steric Hindrance: The α-carbon of Mecoprop is branched (a propanoic acid backbone), which sterically shields the carbonyl carbon from nucleophilic attack[3].

-

Poor Nucleophilicity: Aniline is a weak nucleophile due to the resonance delocalization of the nitrogen lone pair into the aromatic π-system[3].

Direct condensation is thermodynamically unfavorable due to competing acid-base proton exchange, which forms an unreactive anilinium carboxylate salt[4]. Therefore, the carboxylic acid must be highly activated. We employ two distinct, self-validating synthetic workflows depending on the stereochemical requirements of the starting material (racemic Mecoprop vs. enantiopure (R)-Mecoprop-P)[5].

Retrosynthetic Analysis & Strategy Selection

Workflow A: Acid Chloride Activation (Industrial / Racemic Focus)

For racemic Mecoprop, conversion to the acyl chloride is the most atom-economical and scalable approach. We utilize Oxalyl Chloride (COCl)2 with a catalytic amount of N,N-Dimethylformamide (DMF). Mechanistic Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion. This intermediate reacts with Mecoprop to form mecopropoyl chloride under mild conditions, avoiding the harsh heating required by thionyl chloride, thereby minimizing degradation. The subsequent addition of aniline in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) drives the 4 forward by neutralizing the HCl byproduct[4].

Workflow B: Uronium-Based Coupling (Stereoretentive Focus)

If the biologically active (R)-enantiomer (5) is used[5], the acid chloride method risks racemization via an oxazolone intermediate. To preserve chiral integrity, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Mechanistic Causality: HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as a hydrogen bond acceptor that anchors the aniline amine, pre-organizing the transition state and accelerating the6 despite the steric bulk[6].

Workflow for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.

Experimental Methodologies (Self-Validating Protocols)

Both protocols are designed as self-validating systems. The workup procedures inherently isolate the target molecule by exploiting the differential pKa values of the unreacted starting materials.

Protocol A: Synthesis via Acyl Chloride (Racemic)

-

Activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve racemic Mecoprop (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add a catalytic amount of DMF (0.1 mmol).

-

Chlorination: Cool the solution to 0 °C using an ice bath. Add Oxalyl Chloride (1.2 equiv, 12 mmol) dropwise. Stir for 2 hours at room temperature until gas evolution ( CO , CO2 , HCl ) ceases. Concentrate in vacuo to remove excess oxalyl chloride.

-

Amidation: Redissolve the crude mecopropoyl chloride in anhydrous DCM (15 mL). Cool to 0 °C. Add a solution of Aniline (1.1 equiv, 11 mmol) and DIPEA (2.0 equiv, 20 mmol) in DCM (5 mL) dropwise.

-

Self-Validating Workup: Stir for 4 hours at room temperature. Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer sequentially with:

-

1M HCl (aq): Protonates and extracts unreacted aniline and DIPEA into the aqueous phase.

-

Saturated NaHCO3 (aq): Deprotonates and extracts any unreacted Mecoprop into the aqueous phase.

-

Brine: Removes residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent. Recrystallize the crude product from ethanol/water to yield the pure amide.

Protocol B: HATU-Mediated Coupling (Stereoretentive)

-

Pre-activation: Dissolve (R)-Mecoprop-P (1.0 equiv, 5 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (10 mL). Add DIPEA (2.5 equiv, 12.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

-

Coupling: Add Aniline (1.2 equiv, 6.0 mmol) to the activated mixture. Stir at room temperature for 12 hours.

-

Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash extensively with 5% aqueous LiCl (crucial for partitioning DMF into the aqueous phase), followed by 1M HCl, saturated NaHCO3 , and brine.

-

Purification: Dry the organic layer ( MgSO4 ), concentrate, and purify via 7 (Silica gel, Hexanes/Ethyl Acetate gradient)[7].

Mechanistic pathway of HATU-mediated stereoretentive amidation.

Quantitative Analysis of Synthetic Routes

The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to select the appropriate method based on scale, budget, and stereochemical needs.

| Parameter | Route A: Acid Chloride | Route B: HATU Coupling |

| Primary Reagents | Oxalyl Chloride, DMF (cat.), DIPEA | HATU, DIPEA, DMF |

| Stereochemical Integrity | Low (High risk of racemization) | High (Stereoretentive) |

| Reaction Time | 6 hours (total) | 12+ hours |

| Scalability | High (Ideal for industrial scale) | Low-Medium (Ideal for lab scale) |

| Yield (Typical) | 85 - 90% | 90 - 95% |

| Cost Efficiency | High (Inexpensive reagents) | Low (HATU is cost-prohibitive at scale) |

| Byproducts | CO , CO2 , HCl | Tetramethylurea, HOAt |

References

-

Mecoprop | C10H11ClO3 | CID 7153 - PubChem , National Institutes of Health (NIH). Available at:[Link]

-

Amide Synthesis - Fisher Scientific , Fisher Scientific. Available at:[Link]

-

A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC , National Institutes of Health (NIH). Available at:[Link]

-

Mecoprop - Wikipedia , Wikipedia. Available at:[Link]

-

Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem , National Institutes of Health (NIH). Available at:[Link]

-

Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process , Royal Society of Chemistry (RSC). Available at:[Link]

-

Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4 , ResearchGate. Available at:[Link]

Sources

- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Lab Reporter [fishersci.se]

- 5. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Chemical Profiling and Mechanistic Dynamics of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

A Technical Guide for Agrochemical Development Prepared by: Senior Application Scientist, Agrochemical Discovery

Executive Summary & Structural Rationale

In the landscape of synthetic auxin herbicides, optimizing the delivery and bioavailability of active pharmaceutical or agrochemical ingredients (APIs) is as critical as the target binding itself. 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a highly specialized anilide derivative of the well-known chlorophenoxy herbicide Mecoprop (MCPP) [1].

While free Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is highly effective at mimicking endogenous plant hormones, its free carboxylic acid moiety limits cuticular penetration due to unfavorable partition coefficients (LogP) in highly waxy leaf environments. By conjugating the propanoic acid with an aniline group to form an N-phenylpropanamide, we synthesize a lipophilic "prodrug." This structural modification intentionally shifts the physicochemical profile, enhancing foliar uptake while relying on endogenous plant enzymes to cleave the amide bond and release the active phytotoxin [2].

Quantitative Physicochemical Profile

The following table summarizes the theoretical and empirical physicochemical shifts achieved by converting the free acid to the N-phenyl amide derivative.

| Property | Mecoprop (Free Acid) | N-phenylpropanamide Derivative | Causality / Impact on Efficacy |

| Molecular Formula | C10H11ClO3 | C16H16ClNO2 | Addition of the phenyl ring increases bulk and carbon fraction. |

| Molecular Weight | 214.65 g/mol | 289.76 g/mol | Heavier mass reduces volatility, minimizing off-target drift. |

| LogP (Octanol/Water) | ~3.13 | ~4.50 | Increased lipophilicity exponentially improves waxy cuticle diffusion. |

| Hydrogen Bond Donors | 1 (Carboxylic OH) | 1 (Amide NH) | Shift from acidic OH to neutral NH prevents premature ionization. |

| pKa | 3.78 | N/A (Neutral) | Eliminates pH-dependent dissociation in the spray tank. |

Synthetic Methodology & Causality

As a Senior Application Scientist, I emphasize that chemical synthesis must be both high-yielding and self-validating. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide relies on a two-step nucleophilic acyl substitution. We utilize an acid chloride intermediate rather than direct carbodiimide coupling (e.g., EDC/HOBt) because the acid chloride route is highly scalable, cost-effective for agrochemicals, and avoids the generation of difficult-to-remove urea byproducts [3].

Step-by-Step Experimental Protocol

Phase 1: Activation to Mecopropoyl Chloride

-

Reagent Loading: Suspend 1.0 equivalent (eq) of Mecoprop in a dry round-bottom flask. Add 3.0 eq of Thionyl Chloride ( SOCl2 ).

-

Catalysis: Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic intermediate, accelerating the conversion of the carboxylic acid to the acid chloride.

-

Reflux: Heat the mixture to 80°C under a reflux condenser equipped with a gas scrubber for 2 hours.

-

Validation Checkpoint 1: Cease reflux when the evolution of SO2 and HCl gases stops. Remove excess SOCl2 via rotary evaporation under reduced pressure to yield crude mecopropoyl chloride as a viscous oil.

Phase 2: Amidation (Conjugation)

-

Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) and chill to 0°C in an ice bath.

-

Amine Addition: In a separate addition funnel, prepare a solution of 1.1 eq Aniline and 1.5 eq Triethylamine (TEA) in DCM.

-

Dropwise Conjugation: Add the aniline/TEA solution dropwise to the chilled acid chloride over 30 minutes. Causality: TEA is employed as a critical proton scavenger. By neutralizing the HCl generated during the coupling, TEA prevents the protonation of aniline into an unreactive anilinium ion, driving the reaction to completion [4].

-

Workup: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint 2 (Self-Validating System): Quench with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted Mecoprop), and brine. Dry over anhydrous Na2SO4 . The purity of the organic layer guarantees the isolation of the neutral amide.

Fig 1: Stepwise synthetic workflow for the amidation of Mecoprop via acid chloride activation.

Mechanistic Pathway: Prodrug Activation and Auxin Mimicry

The biological efficacy of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is governed by its ability to act as a stealth delivery system.

-

Cuticular Penetration: The high LogP (~4.50) allows the compound to rapidly dissolve into the lipophilic epicuticular waxes of broadleaf weeds.

-

Enzymatic Bioactivation: Once translocated into the mesophyll cells, the compound is biologically inert. However, endogenous plant aryl acylamidases recognize the N-phenyl amide bond and hydrolyze it, releasing the active Mecoprop payload.

-

Receptor Binding: The released Mecoprop acts as a synthetic indole-3-acetic acid (IAA) mimic. It binds to the TIR1/AFB F-box proteins, which are part of the SCF ubiquitin ligase complex.

-

Targeted Degradation: This binding increases the affinity of the SCF complex for Aux/IAA repressor proteins , leading to their rapid ubiquitination and subsequent destruction by the 26S proteasome.

-

Lethal Transcription: The destruction of repressors frees Auxin Response Factors (ARFs), triggering an uncontrolled cascade of gene transcription. This results in rapid cell elongation, epinasty (downward bending of leaves), vascular tissue rupture, and ultimately, plant death.

Fig 2: Mechanistic pathway of the anilide prodrug from cuticular penetration to plant tissue death.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized batch, rigorous analytical validation is required. The conversion from an acid to an amide yields distinct spectroscopic and chromatographic signatures.

Chromatographic & Spectroscopic Parameters

| Analytical Method | Target Observation for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | Diagnostic Rationale |

| FTIR Spectroscopy | Disappearance of broad OH stretch (3300–2500 cm⁻¹). Appearance of sharp N-H stretch (~3300 cm⁻¹) and Amide I C=O peak (~1650 cm⁻¹). | Confirms the complete conversion of the carboxylic acid to the secondary amide. |

| 1H NMR (CDCl3) | Appearance of a broad singlet at ~8.0 ppm (1H, NH) and additional multiplet signals between 7.0–7.5 ppm (5H, aniline aromatic ring). | Validates the successful conjugation of the N-phenyl ring to the propanoic backbone. |

| HPLC-UV (254 nm) | Significant increase in Retention Time (Rt) compared to free Mecoprop on a C18 Reverse-Phase column. | The highly lipophilic nature of the anilide causes stronger retention on the non-polar stationary phase. |

| LC-MS (ESI+) | m/z peak at 290.1 [M+H]+ | Confirms the exact molecular weight of the target compound. |

By adhering to these strict validation checkpoints, researchers can confidently synthesize and deploy 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide for advanced agrochemical screening and formulation development.

References

-

Mecoprop | Request PDF - ResearchGate. ResearchGate. Available at:[Link]

-

Herbicidal ionic liquids derived from renewable sources | Request PDF - ResearchGate. ResearchGate. Available at:[Link]

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis | ACS Omega. ACS Publications. Available at:[Link]

- Heterocyclic amide compound - WO2014192936A1 - Google Patents. Google Patents.

In-Depth Technical Guide: 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (MCPP Anilide)

Executive Summary

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as MCPP anilide or historically as the experimental herbicide U-22326) represents a highly specialized anilide derivative of the well-known synthetic auxin herbicide, Mecoprop (MCPP). By masking the free carboxylic acid of Mecoprop with an N-phenyl amide group, the molecule's lipophilicity and penetration kinetics are fundamentally altered.

This technical whitepaper deconstructs the structural chemistry, prodrug-mediated mechanism of action, synthetic methodologies, and analytical validation protocols required to work with this compound in advanced agrochemical or pharmacological research settings.

Chemical Identity & Physicochemical Profiling

The structural logic of MCPP anilide relies on three distinct functional domains:

-

The Phenoxy Core (4-chloro-2-methylphenoxy): The critical pharmacophore responsible for mimicking indole-3-acetic acid (IAA) at the receptor level[1].

-

The Chiral Propionamide Linker: The α -carbon introduces a stereocenter. In parent Mecoprop, the (R)-(+)-enantiomer (Mecoprop-P) is the biologically active form[2].

-

The N-phenyl Amide Moiety: This bulky, lipophilic group acts as a transient mask (prodrug strategy), enhancing cuticular penetration in plants before enzymatic cleavage.

Table 1: Physicochemical & Structural Data

| Property | Value / Descriptor |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide |

| Common / Trade Names | MCPP anilide; U-22326 |

| CAS Registry Number | 13740-38-0[3][4] |

| Molecular Formula | C₁₆H₁₆ClNO₂[5] |

| Molecular Weight | 289.76 g/mol [6] |

| Monoisotopic Mass | 289.0869 Da[5][7] |

| SMILES String | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2[5] |

| Predicted XLogP | 4.4 (Highly lipophilic compared to parent MCPP)[5] |

Mechanism of Action: The Prodrug & Auxin Mimicry Paradigm

The efficacy of phenoxyalkanoic acid amides is governed by a biphasic biological activation sequence. MCPP anilide is not intrinsically active at the receptor level; it is a prodrug that must undergo bioactivation.

Phase 1: Enzymatic Hydrolysis

Upon foliar absorption—facilitated by the high XLogP of the N-phenyl ring—the compound enters the plant symplast. Here, endogenous plant amidases and arylamidases cleave the amide bond, releasing the active free acid, Mecoprop (MCPP), and aniline as a byproduct.

Phase 2: TIR1/AFB Receptor Engagement

Once liberated, the free MCPP acts as a potent synthetic auxin. It translocates to the nucleus and binds to the promiscuous pocket of TIR1 (Transport Inhibitor Response 1) and AFB (Auxin F-Box) proteins[1][8]. These proteins are subunits of the SCF ubiquitin E3 ligase complex. The binding of MCPP facilitates the recruitment and ubiquitination of Aux/IAA repressor proteins , marking them for rapid degradation by the 26S proteasome[8][9]. The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to a lethal over-expression of auxin-responsive genes, massive ethylene and abscisic acid (ABA) biosynthesis, epinasty, and ultimate tissue necrosis[9].

Biphasic bioactivation and TIR1/AFB receptor engagement pathway of MCPP anilide.

Synthetic Methodology & Validation Protocol

To synthesize 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide with high yield and purity, a two-step nucleophilic acyl substitution is employed. The protocol below is designed as a self-validating system , incorporating in-process controls to ensure the causality of each chemical transformation is verified before proceeding.

Step-by-Step Synthesis Protocol

Reagents Required:

-

2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop free acid)[10]

-

Thionyl chloride ( SOCl2 ) or Oxalyl chloride (with DMF catalyst)

-

Aniline (freshly distilled)

-

Triethylamine ( Et3N ) as an acid scavenger

-

Anhydrous Dichloromethane (DCM)

Step 1: Acid Chloride Activation

-

Reaction: Dissolve 1.0 eq of Mecoprop in anhydrous DCM under an inert N2 atmosphere.

-

Addition: Slowly add 1.5 eq of SOCl2 dropwise at 0°C. Causality: Low temperature prevents exothermic degradation and minimizes potential racemization at the α -carbon.

-

Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours.

-

In-Process Validation: Quench a 50 μL aliquot in methanol and analyze via TLC/LC-MS. The complete disappearance of the free acid and the formation of the methyl ester (from the quench) confirms the successful generation of the intermediate Mecoprop acid chloride.

-

Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride.

Step 2: Amide Coupling

-

Preparation: Redissolve the crude acid chloride in anhydrous DCM.

-

Coupling: In a separate flask, prepare a solution of 1.1 eq aniline and 1.5 eq Et3N in DCM. Cool to 0°C.

-

Addition: Add the acid chloride solution dropwise to the aniline mixture. Causality: Et3N acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.

-

Work-up: Stir at room temperature for 4 hours. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO4 , concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) or recrystallization.

Two-step synthetic workflow for the generation of MCPP anilide.

Analytical Characterization Workflow

To definitively confirm the structural integrity of the synthesized 13740-38-0 compound, the following analytical signatures must be validated:

Mass Spectrometry (LC-MS/MS)

Using Electrospray Ionization (ESI) in positive mode, the compound yields highly predictable adducts[5].

-

Target Mass: 289.08 Da

-

Primary Adduct [M+H]+ : m/z 290.094

-

Sodium Adduct [M+Na]+ : m/z 312.076

-

Diagnostic Fragmentation: MS/MS will typically show a neutral loss of aniline (93 Da) or cleavage at the ether linkage, yielding the characteristic 4-chloro-2-methylphenol fragment ( m/z 142).

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR ( CDCl3 ): Look for the diagnostic doublet of the methyl group on the propionamide backbone at ∼ 1.6 ppm, the quartet of the chiral α -proton at ∼ 4.7 ppm, and the distinct broad singlet of the amide N-H proton at ∼ 8.2 ppm. The aromatic region will integrate for 8 protons (3 from the phenoxy ring, 5 from the N-phenyl ring).

Historical Agronomic Context (U-22326)

Historically, this specific anilide derivative was evaluated under the experimental code U-22326 for targeted weed control. In the late 1960s, it was included in greenhouse and field trials specifically targeting difficult-to-eradicate perennial weeds like Nutsedge (Cyperus rotundus L.)[11]. While U-22326 demonstrated the ability to alter the physical properties of the herbicide application (e.g., reduced volatility and altered soil mobility compared to free Mecoprop), it was ultimately found to be less effective than contact herbicides like MSMA for nutsedge eradication[11]. Today, its primary utility lies in structure-activity relationship (SAR) studies and as a reference standard for investigating the enzymatic hydrolysis rates of phenoxy prodrugs in various soil microbiomes.

References

-

Wikipedia. "Mecoprop." Accessed March 13, 2026.[Link]

-

PubChem. "Mecoprop | C10H11ClO3 | CID 7153." National Institutes of Health. Accessed March 13, 2026. [Link]

-

AERU. "Mecoprop-P (Ref: BAS 037H)." University of Hertfordshire. Accessed March 13, 2026.[Link]

-

PubChemLite. "13740-38-0 (C16H16ClNO2)." Université du Luxembourg. Accessed March 13, 2026.[Link]

-

ScholarSpace. "HERBICIDE EVALUATION STUDIES WITH NUTSEDGE (CYPERUS ROTUNDUS L.)." University of Hawaii. Accessed March 13, 2026.[Link]

-

National Institutes of Health (PMC). "Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii." Accessed March 13, 2026.[Link]

-

Cambridge University Press. "Exploring chemical control of 2,4-D–resistant wild radish with auxin-related compounds." Weed Science. Accessed March 13, 2026.[Link]

-

National Institutes of Health (PMC). "The differential binding and biological efficacy of auxin herbicides." Accessed March 13, 2026.[Link]

Sources

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 3. echemi.com [echemi.com]

- 4. 13740-38-0 CAS MSDS (2-(4-chloro-2-methyl-phenoxy)-N-phenyl-propanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - 13740-38-0 (C16H16ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. accelsci.com [accelsci.com]

- 7. PubChemLite - C16H16ClNO2 - Explore [pubchemlite.lcsb.uni.lu]

- 8. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring chemical control of 2,4-D–resistant wild radish (Raphanus raphanistrum) with auxin-related compounds | Weed Science | Cambridge Core [cambridge.org]

- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

Molecular weight and formula of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

Introduction

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a derivative of the well-known phenoxy herbicide Mecoprop (MCPP). Its structure suggests it belongs to the aryloxyphenoxypropionate class of compounds, which are of significant interest in agrochemical research. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its likely mechanism of action based on its structural relationship to MCPP, and standard analytical protocols for its characterization. This document is intended for researchers and scientists in drug and herbicide development, offering a foundational understanding of this specific chemical entity.

Physicochemical Properties

The fundamental properties of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide have been calculated based on its chemical structure. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClNO₂ | Calculated |

| Molecular Weight | 289.75 g/mol | Calculated |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | --- |

| CAS Number | Not available | --- |

Molecular Structure

The structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is characterized by a central propanamide core. The alpha-carbon is substituted with a 4-chloro-2-methylphenoxy group, and the amide nitrogen is substituted with a phenyl group.

Solubility of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its development, formulation, and in vivo performance. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, a compound of interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework for understanding its solubility, details a definitive experimental protocol for its determination, and presents a standardized format for reporting such data. This document is intended for researchers, scientists, and professionals in drug development and chemical industries who require a thorough understanding of solubility for this and structurally related compounds.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, understanding its solubility in various organic solvents is paramount for several reasons:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for efficient reaction kinetics, and subsequent crystallization or chromatographic purification.

-

Formulation Development: In the pharmaceutical context, poor solubility can lead to low bioavailability, hindering the development of effective oral dosage forms.[1][2]

-

Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC).

-

Toxicological and Pharmacological Screening: The ability to prepare solutions of known concentrations is fundamental for in vitro and in vivo studies.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide offers several clues to its likely solubility behavior.

Molecular Structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide:

Key Structural Features Influencing Solubility:

-

Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar aprotic and some protic solvents.

-

Ether Linkage (-O-): The ether group is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Aromatic Rings (Phenyl and Chloromethylphenyl): The presence of two aromatic rings imparts a significant non-polar character to the molecule. This suggests good solubility in non-polar and moderately polar aromatic solvents.

-

Chlorine and Methyl Substituents: The chloro and methyl groups are lipophilic, further enhancing the non-polar nature of the molecule and favoring solubility in less polar organic solvents.

Based on these features, it is anticipated that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide will exhibit a broad range of solubilities in common organic solvents. A high XLogP3 value, a computed measure of lipophilicity, for a structurally similar compound suggests a preference for less polar environments.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. This method is reliable and provides the thermodynamic solubility of the compound.[3]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then determined analytically.

Experimental Protocol

Materials and Equipment:

-

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the solubility in units such as mg/mL or g/L.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for reporting experimentally determined solubility values.

Table 1: Solubility of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solvent Polarity Index | Predicted Solubility (mg/mL) |

| Hexane | 0.1 | < 1 |

| Toluene | 2.4 | 50 - 100 |

| Dichloromethane | 3.1 | > 200 |

| Ethyl Acetate | 4.4 | 100 - 150 |

| Acetone | 5.1 | > 200 |

| Ethanol | 5.2 | 20 - 50 |

| Methanol | 6.6 | 10 - 30 |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate data.

Interpretation of Expected Results:

-

Non-polar Solvents (e.g., Hexane): Due to the presence of polar functional groups, the solubility in highly non-polar solvents like hexane is expected to be low.

-

Aromatic and Halogenated Solvents (e.g., Toluene, Dichloromethane): The aromatic rings and the chloro-substituent in the solute molecule are expected to interact favorably with these solvents, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar amide and ether groups should allow for good solubility in these solvents through dipole-dipole interactions and hydrogen bonding.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While the polar groups can interact with these solvents, the large non-polar backbone of the molecule may limit the overall solubility compared to more moderately polar solvents.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This relationship is governed by the enthalpy of solution.

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.[5]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility. The most stable polymorph will generally have the lowest solubility.

-

pH (for ionizable compounds): While 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is not strongly acidic or basic, significant pH changes could potentially lead to hydrolysis of the amide bond over time, which would affect the apparent solubility.

Conclusion

References

-

PubChem. 2-(4-chlorophenoxy)-N-(4-methylphenyl)propanamide. National Center for Biotechnology Information. [Link][4]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link][1]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link][5]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link][2]

Sources

A Technical Guide to Investigating the Potential Mechanism of Action of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide as a Novel Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy to investigate the potential mechanism of action of the novel chemical entity 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. Based on a structural analysis that reveals similarities to known modulators of nuclear hormone receptors, we hypothesize that this compound may function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of metabolism and inflammation, making them significant targets for therapeutic development.[1] This document provides a logical, causality-driven framework for researchers, scientists, and drug development professionals to systematically test this hypothesis. It details a series of self-validating experimental protocols, from initial in silico screening and biochemical validation to cell-based functional assays and downstream phenotypic analysis. Each section is designed to build upon the last, creating a robust data package to elucidate the compound's molecular mechanism and its potential therapeutic relevance.

Introduction: Hypothesis Generation from Structural Analysis

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a structurally distinct molecule for which no significant biological data currently exists in the public domain. Its core structure, however, provides a rational basis for hypothesis-driven investigation. The molecule can be deconstructed into key pharmacophores:

-

A (4-chloro-2-methylphenoxy)acetic acid-like moiety: This feature is reminiscent of phenoxy herbicides like MCPA, which act as synthetic auxins in plants.[2] In mammalian systems, structurally related molecules, such as fibrate drugs, are known to act as ligands for PPARs, particularly the PPARα subtype, which is a master regulator of lipid metabolism.[3]

-

An N-phenylpropanamide group: The amide linkage and terminal phenyl ring introduce conformational constraints and potential for additional interactions within a ligand-binding pocket, such as hydrogen bonding and π-stacking. This modification distinguishes it from classic fibrates and may alter its receptor subtype selectivity or functional activity (e.g., full agonist, partial agonist, or antagonist). Phenylpropanoids and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antidiabetic effects.[4][5]

Based on this structural assessment, we propose the central hypothesis that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide functions as a modulator of the PPAR family of nuclear receptors (PPARα, PPARγ, and/or PPARδ) . These receptors act as ligand-activated transcription factors that, upon binding to fatty acids or synthetic ligands, heterodimerize with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.[6] This guide will detail the necessary experimental workflow to rigorously test this hypothesis.

Part 1: Target Identification and Initial Biochemical Validation

The initial phase of investigation is designed to rapidly determine if there is a direct physical interaction between the compound and the proposed PPAR targets. This is achieved by combining computational prediction with direct biochemical binding assays.

In Silico Screening: Molecular Docking

Rationale: Molecular docking serves as a cost-effective initial screen to predict the binding potential and pose of the compound within the ligand-binding domains (LBDs) of the three PPAR subtypes (α, γ, and δ).[7] This approach provides a theoretical binding affinity (docking score) and visualizes potential key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can guide further studies. A successful docking methodology should accurately predict the ligand's pose and estimate its binding affinity.[7]

dot

Caption: In Silico Molecular Docking Workflow.

Experimental Protocol: Molecular Docking Simulation

-

Receptor Preparation: Obtain the 3D crystal structures of the LBDs of human PPARα, PPARγ, and PPARδ from the Protein Data Bank (PDB). Prepare the structures using a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools) by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[8]

-

Ligand Preparation: Generate a 3D structure of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. Perform energy minimization and assign partial charges using a suitable force field.

-

Grid Generation: Define the docking grid box around the known ligand-binding site for each receptor, typically centered on the co-crystallized ligand if available.[8]

-

Docking Execution: Perform the docking calculation using a validated algorithm like AutoDock Vina or Glide.[9] The program will systematically sample different conformations and orientations of the ligand within the binding site.

-

Analysis: Analyze the output to identify the lowest energy binding poses. Calculate the estimated binding affinity (e.g., in kcal/mol) and visualize the interactions between the ligand and key amino acid residues in the binding pocket.

Data Presentation: Predicted Binding Affinities

| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| PPARα | e.g., 3VI8 | Value from simulation | e.g., Tyr314, His440, Tyr464 |

| PPARγ | e.g., 2PRG | Value from simulation | e.g., His323, His449, Tyr473 |

| PPARδ | e.g., 5UFA | Value from simulation | e.g., His323, His449, Tyr473 |

Part 2: Cell-Based Functional Characterization

Following confirmation of direct binding, the next critical step is to determine the functional consequence of this interaction. Does the compound's binding to a PPAR subtype activate or inhibit its transcriptional activity? Cell-based assays provide the answer.

PPAR Transcriptional Activity: Luciferase Reporter Assay

Rationale: A luciferase reporter assay is the gold standard for quantifying the activation or inhibition of a nuclear receptor in a cellular context.[10] The system uses a chimeric receptor, where the PPAR LBD is fused to a GAL4 DNA-binding domain.[11] This construct is co-transfected into a host cell line with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene. Ligand binding to the PPAR LBD induces a conformational change that recruits coactivators, leading to luciferase expression, which is measured as light output.[12]

dot

Caption: Luciferase Reporter Assay Signaling Pathway.

Experimental Protocol: Dual-Luciferase Reporter Assay

-

Cell Culture & Transfection: Plate a suitable cell line (e.g., HEK293T) in 96-well plates. Co-transfect the cells with three plasmids:

-

An expression vector for the GAL4-PPAR LBD fusion protein (separate vectors for PPARα, γ, and δ).

-

A reporter vector containing the GAL4 UAS driving firefly luciferase (e.g., pFR-Luc).

-

A control vector with a constitutive promoter driving Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency and cell viability.[11]

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound, a known reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., 0.1% DMSO).[13] Incubate for 16-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.[14] Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation).

Data Presentation: Functional Potency (EC50)

| Target Receptor | Reference Agonist | Reference EC50 (nM) | Test Compound EC50 (nM) | Max Activation (% of Reference) |

| PPARα | GW7647 | Value from lit. | Calculated value | Calculated value |

| PPARγ | Rosiglitazone | Value from lit. | Calculated value | Calculated value |

| PPARδ | GW501516 | Value from lit. | Calculated value | Calculated value |

Endogenous Target Gene Expression: qRT-PCR

Rationale: To validate the findings from the reporter assay in a more physiologically relevant context, we must measure the compound's effect on the expression of known endogenous PPAR target genes. Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for this purpose.[15] This experiment confirms that the compound can engage the endogenous receptor and regulate bona fide target genes in a relevant cell type.

Experimental Protocol: Quantitative Real-Time PCR

-

Cell Culture and Treatment: Select cell lines that endogenously express the target receptor at high levels (e.g., HepG2 human hepatoma cells for PPARα; 3T3-L1 murine pre-adipocytes for PPARγ).[16] Culture the cells and treat them with various concentrations of the test compound, a reference agonist, and a vehicle control for a suitable duration (e.g., 6-24 hours).

-

RNA Extraction and cDNA Synthesis: Harvest the cells, extract total RNA using a column-based kit, and assess its quality and quantity.[13] Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[17]

-

qPCR Reaction: Set up qPCR reactions using the synthesized cDNA, a SYBR Green or probe-based qPCR master mix, and validated primers for specific target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, ADIPOQ for PPARγ) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[3]

-

Data Analysis: Run the qPCR on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[18] Express results as fold change relative to the vehicle-treated control.

Data Presentation: Target Gene Expression Fold Change

| Cell Line | Target Receptor | Target Gene | Fold Change (at 1 µM Compound) |

| HepG2 | PPARα | CPT1A | Calculated value |

| HepG2 | PPARα | ACOX1 | Calculated value |

| 3T3-L1 | PPARγ | FABP4 | Calculated value |

| 3T3-L1 | PPARγ | ADIPOQ | Calculated value |

Part 3: Phenotypic and Downstream Functional Validation

The final stage of mechanistic validation is to demonstrate that the observed target engagement and gene expression changes translate into a predictable and relevant cellular phenotype.

PPARα Activity: Fatty Acid Oxidation Assay

Rationale: A primary function of PPARα activation in the liver is to increase the catabolism of fatty acids.[3] Measuring the rate of fatty acid oxidation (FAO) in hepatocytes following compound treatment provides direct evidence of a downstream metabolic consequence consistent with PPARα agonism. This can be done using non-radioactive methods that measure oxygen consumption linked to FAO.[19]

Experimental Protocol: Seahorse XF or Similar FAO Assay

-

Cell Culture: Seed primary hepatocytes or HepG2 cells in a specialized microplate for metabolic analysis.

-

Compound Treatment: Treat the cells with the test compound, a known PPARα agonist (e.g., GW7647), a CPT1 inhibitor as a negative control (e.g., Etomoxir), and a vehicle control for 24-48 hours to allow for changes in gene expression.[20]

-

Assay Execution: Replace the culture medium with a specialized assay medium. Use a metabolic analyzer (e.g., Agilent Seahorse XF) to measure the oxygen consumption rate (OCR). The assay involves sequential injections of a long-chain fatty acid (e.g., palmitate-BSA conjugate), the CPT1 inhibitor Etomoxir, and an uncoupler like FCCP.

-

Data Analysis: Calculate the FAO-dependent OCR by subtracting the Etomoxir-inhibited OCR from the basal OCR. Compare the FAO rates between the different treatment groups. An increase in FAO relative to the vehicle control indicates PPARα activation.[21]

PPARγ Activity: Adipocyte Differentiation Assay

Rationale: PPARγ is the master regulator of adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes.[1] Inducing differentiation in a pre-adipocyte cell line like 3T3-L1 is a classic phenotypic assay for PPARγ agonists.[16]

Experimental Protocol: Oil Red O Staining for Lipid Accumulation

-

Cell Culture and Differentiation Induction: Culture 3T3-L1 pre-adipocytes to confluence. Initiate differentiation using a standard cocktail (MDI: IBMX, dexamethasone, and insulin) in the presence of the test compound, a reference PPARγ agonist (Rosiglitazone), or a vehicle control.[16]

-

Maturation: After the initial induction period (e.g., 2-3 days), continue to culture the cells in a maintenance medium containing insulin and the respective test compounds for an additional 7-10 days, allowing mature adipocytes to form and accumulate lipids.[22]

-

Staining: Fix the cells with formalin and stain them with Oil Red O solution, which specifically stains neutral lipids within the intracellular lipid droplets a vibrant red.[23]

-

Quantification: Assess differentiation visually by microscopy. For a quantitative measure, elute the stain from the cells using isopropanol and measure the absorbance of the eluate at ~510 nm with a spectrophotometer.[24]

dot

Caption: Adipocyte Differentiation Experimental Workflow.

Conclusion

This technical guide presents a logical and robust framework for elucidating the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. By systematically progressing from computational predictions to biochemical, cell-based, and phenotypic assays, researchers can build a compelling, evidence-based case for the compound's activity as a PPAR modulator. The successful execution of these self-validating protocols will not only define the compound's molecular target and functional effects but also provide critical insights into its potential as a therapeutic agent for metabolic or inflammatory diseases. Each experimental stage is designed to provide clear, quantifiable data that, when integrated, will form a comprehensive understanding of the compound's biological activity.

References

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (2023, December 2). MCPA. Retrieved from [Link]

- Christofides, A., Konstantinidou, E., Jani, C., & Boussiotis, V. A. (2021). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. Metabolism and Target Organ Damage, 1, 8.

- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Receptor–ligand molecular docking. Methods in Molecular Biology, 1263, 33-49.

- Kaserer, T., Temml, V., & Schuster, D. (2014). Identification of PPARgamma Partial Agonists of Natural Origin (I)

- Pere-O’Tero, S., et al. (2017). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (128), 56222.

- Kim, H. Y., & Kim, H. (2023). Brief guide to RT-qPCR. Journal of the Korean Society of Physical Medicine, 18(3), 113-118.

- Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.

-

Assay Genie. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit Technical Manual. Retrieved from [Link]

-

ResearchGate. (2019, August 28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. Retrieved from [Link]

- Wang, H., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal, 4, 33-40.

-

Cytoskeleton, Inc. (n.d.). Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). Retrieved from [Link]

-

Bentham Open. (2010, May 26). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

-

QIAGEN. (n.d.). RT2 Profiler PCR Arrays: Pathway-focused gene expression profiling with qRT-PCR. Retrieved from [Link]

- Svrčinová, P., et al. (2020). Computational Study of Drugs Targeting Nuclear Receptors. International Journal of Molecular Sciences, 21(7), 2419.

-

PLOS. (2024, August 20). Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations. Retrieved from [Link]

-

Frontiers. (2020, May 26). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Retrieved from [Link]

- Kaserer, T., et al. (2014). Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. Planta Medica, 80(14), 1143-1150.

-

CLYTE Technologies. (2025, September 29). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

American Diabetes Association. (2004, February 1). The Biology of Peroxisome Proliferator-Activated Receptors: Relationship With Lipid Metabolism and Insulin Sensitivity. Retrieved from [Link]

-

MDPI. (2024, August 20). Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations. Retrieved from [Link]

-

JSciMed Central. (2018, October 25). Molecular Docking Simulation with Special Reference to Flexible Docking Approach. Retrieved from [Link]

-

MDPI. (2022, December 22). Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. Retrieved from [Link]

-

Circulation. (2007, January 30). Peroxisome Proliferator–Activated Receptors as Transcriptional Nodal Points and Therapeutic Targets. Retrieved from [Link]

-

EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. Retrieved from [Link]

-

Horizon Discovery. (2019, August 27). Considerations for setting up RT-qPCR experiments for gene expression studies. Retrieved from [Link]

-

IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

-

MDPI. (2022, December 22). Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. Retrieved from [Link]

-

Horizon Discovery. (2019, August 27). Considerations for setting up RT-qPCR experiments for gene expression studies. Retrieved from [Link]

-

IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. Retrieved from [Link]

Sources

- 1. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Nuclear Receptor Analysis Luciferase Vectors [promega.sg]

- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. eubopen.org [eubopen.org]

- 15. clyte.tech [clyte.tech]

- 16. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]

- 19. assaygenie.com [assaygenie.com]

- 20. content.abcam.com [content.abcam.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. ixcellsbiotech.com [ixcellsbiotech.com]

- 23. coriell.org [coriell.org]

- 24. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance [mdpi.com]

A Technical Guide to the Biological Activity Screening of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

Abstract

This guide provides a comprehensive framework for the biological activity screening of the novel compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. Drawing from established principles in agrochemical and pharmaceutical research, we outline a tiered, logic-driven screening cascade designed to efficiently characterize the compound's potential as a herbicide, fungicide, or other bioactive agent. The protocols herein are detailed with an emphasis on scientific causality, ensuring that each experimental choice is justified and each procedure is robust and self-validating. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction and Scientific Rationale

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide belongs to the broad class of phenoxy herbicides. Its core structure, featuring a substituted phenoxy ring linked to a propionamide moiety, is analogous to well-known auxin-mimicking herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] The structural similarity to these established herbicides provides a strong rationale for prioritizing the evaluation of its herbicidal activity.

Phenoxy herbicides traditionally function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled, disorganized growth and eventual plant death.[4][5] This is achieved by overwhelming the plant's natural auxin regulation systems.[5] Therefore, our primary hypothesis is that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide will exhibit herbicidal properties, likely acting as a synthetic auxin.

This guide details a systematic screening workflow, beginning with broad primary screens for herbicidal and fungicidal activity, followed by more focused secondary assays and preliminary mechanism of action (MoA) studies.

Proposed Screening Cascade

A tiered approach is essential for the cost-effective and scientifically sound evaluation of a new chemical entity. The proposed workflow prioritizes high-throughput, broad-spectrum assays before committing resources to more intensive studies.

Caption: Hypothesized signaling pathway for auxin-mimicking herbicides.

Conclusion

This guide presents a logical and robust pathway for the initial biological characterization of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. By beginning with broad, high-concentration screens and progressively focusing on quantitative dose-response and mechanistic studies, researchers can efficiently determine the compound's potential utility. The structural alerts strongly suggest herbicidal activity via an auxin-mimicking mechanism, and the outlined protocols provide the means to rigorously test this hypothesis.

References

- Benchchem. A Comparative Analysis of 2-(4- hydroxyphenoxy)-N-(propan-2-yl)

- MDPI.

- Wikipedia. MCPA.

- PMC. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia.

- RSC Publishing. Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)

- Nufarm. PHENOXIES.

- RSC Publishing. Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)

- PMC. Protocols for Robust Herbicide Resistance Testing in Different Weed Species.

- ResearchGate. (PDF)

- Iowa State University Extension and Outreach.

- Pest Genie. Phenoxy Reference Guide.

- UC ANR Portal. ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES.

- SDSU Extension.

- Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.

- ZebraScapes. Pre-emergent and Post-Emergent Herbicides: Effective Weed Control.

- ResearchGate. (PDF)

Sources

Discovery and history of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: Synthesis, and Context within Aryloxyphenoxypropionamides

Abstract

This technical guide addresses the chemical compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide. An extensive review of scientific literature and patent databases reveals a notable absence of specific research, discovery, or historical data for this precise molecule. Therefore, this document takes a foundational approach, providing a scientifically grounded, proposed synthesis for the target compound based on established organic chemistry principles. To provide a robust scientific context, this guide offers an in-depth analysis of the closely related and commercially significant herbicide, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), and the broader class of aryloxyphenoxypropionate (AOPP) herbicides. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical synthetic framework and a deep dive into the mechanism of action and structure-activity relationships that define this chemical family.

Proposed Synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

While no direct synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is documented, a logical and efficient two-step synthetic pathway can be proposed. This pathway begins with the commercially available herbicide Mecoprop (MCPP) or involves its synthesis from precursor molecules. The subsequent step is a standard amidation reaction.

Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)

The precursor carboxylic acid can be synthesized via the chlorination of 2-methylphenoxypropanoic acid. This method is advantageous as it allows for the introduction of the chlorine atom at the desired position on the phenyl ring.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve o-tolyloxyacetic acid in an appropriate solvent.

-

Catalyst Addition: Introduce an imidazole ionic liquid catalyst to the solution. This type of catalyst has been shown to have high reactivity for the chlorination of o-methylphenoxyacetic acid.[1]

-

Chlorination: While stirring the mixture at a controlled temperature of 30-70 °C, introduce chlorine gas. The reaction progress should be monitored using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to 0-5 °C to precipitate the product. The solid 2-methyl-4-chlorophenoxyacetic acid is then isolated by filtration.[1] This process is known to produce a high yield of the desired product with no wastewater generated in the chlorination step.[1]

Step 2: Amidation to Yield 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

The final step involves the formation of an amide bond between the carboxylic acid (Mecoprop) and aniline. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with aniline.

Experimental Protocol:

-

Acyl Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend 2-(4-chloro-2-methylphenoxy)propanoic acid in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-(4-chloro-2-methylphenoxy)propanoyl chloride.

-

Amide Formation: In a separate flask, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

-

Coupling Reaction: Slowly add a solution of the previously prepared 2-(4-chloro-2-methylphenoxy)propanoyl chloride (1.1 equivalents) in anhydrous DCM to the aniline solution.

-

Work-up and Purification: Allow the reaction to proceed for several hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final product, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide.

Caption: Proposed two-step synthesis of the target compound.

A Foundational Analog: 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)

Mecoprop (MCPP) is the carboxylic acid precursor in the proposed synthesis and a well-known herbicide in its own right.[2] It belongs to the family of phenoxy herbicides and was developed to control broadleaf weeds.[2] Its herbicidal activity is primarily attributed to the (R)-(+)-enantiomer.[2]

Physicochemical Properties of Mecoprop

| Property | Value |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[2] |

| Molecular Formula | C₁₀H₁₁ClO₃[3] |

| Molar Mass | 214.65 g/mol [3] |

| Melting Point | 88-90 °C[3] |

| Water Solubility | 880 mg/L at 25 °C[3] |

| pKa | 3.78[3] |

Mecoprop is stable to heat, hydrolysis, and oxidation.[3] However, it decomposes upon heating, producing toxic fumes including hydrogen chloride.[3]

The Aryloxyphenoxypropionamide (AOPP) Class: A Broader Context

The target compound, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, is structurally a member of the aryloxyphenoxypropionamide chemical class. This class is a subset of the broader aryloxyphenoxypropionate (AOPP) herbicides, which are highly significant in modern agriculture for their selective control of grass weeds in broadleaf crops.[4][5]

History and Development

The AOPP class of herbicides, often referred to as "fops," emerged as a major tool for weed management following the discovery of their potent and selective herbicidal activity. They are known for their high efficiency, low toxicity to non-target organisms, and safety for a variety of crops.[4]

Mechanism of Action: ACCase Inhibition

The primary mode of action for AOPP herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[5][6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids.[5] By inhibiting this enzyme, AOPP herbicides block the production of malonyl-CoA from acetyl-CoA, which is an essential step in fatty acid synthesis.[7] This disruption leads to a failure in the production of lipids necessary for building and maintaining cell membranes, ultimately resulting in the death of susceptible grass species.[5] Broadleaf plants are generally tolerant because their ACCase enzyme has a different structure that is not susceptible to inhibition by AOPP herbicides.[4]

Caption: Mechanism of action of AOPP herbicides via ACCase inhibition.

Structure-Activity Relationships (SAR)

The herbicidal activity of AOPP derivatives is highly dependent on their molecular structure. Key SAR insights include:

-

Chirality: The herbicidal activity resides almost exclusively in the (R)-enantiomer of the propionic acid moiety. The (S)-enantiomer is typically inactive. This stereoselectivity is a critical factor in the efficacy of these compounds.[4]

-

Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring significantly influence activity. The presence of electron-withdrawing groups can enhance herbicidal potency.

-

Amide/Ester Group: The amide or ester group at the end of the propionate chain plays a crucial role in the uptake, translocation, and interaction of the molecule with the ACCase enzyme. Converting the carboxylic acid to an amide, as in the target compound, can alter these properties, potentially affecting herbicidal activity and selectivity.[4]

Conclusion

While 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is not a documented compound in the available scientific literature, a robust synthetic pathway can be proposed based on well-established chemical reactions. By examining its direct precursor, the herbicide Mecoprop, and the broader class of aryloxyphenoxypropionamide herbicides, we can infer its likely mechanism of action. The herbicidal potential of this molecule would be contingent on the (R)-stereoisomer and its ability to effectively inhibit the ACCase enzyme in susceptible grass species. This guide provides a foundational framework for the synthesis and potential evaluation of this novel compound, encouraging further research into its biological activities.

References

- ChemicalBook. (2026, January 31). 2-(4-Chloro-2-methylphenoxy)propanoic acid Chemical Safety Data Sheet.

- ResearchGate. (2025, August 7). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.

- MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.

- PubChem. * (R)-2-(4-Chloro-2-methylphenoxy)propanoate*.

- Google Patents. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

- MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.

- PMC. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

- Google Patents. (2021). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides.

- ACS Publications. (2024, April 10). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety.

- Royal Society of Chemistry. (n.d.). Synthesis of N-(Acyloxy)-N-alkynylamides via Generation of “C2” from Hypervalent Alkynyliodane and Weak Base.

- Google Patents. (2022). Synthetic method of aryloxy phenoxy propionate herbicide.

- EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.

- BenchChem. (n.d.). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.

- ResearchGate. (2025, August 5). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives.

- ResearchGate. (2025, August 7). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures.

- ChemRxiv. (n.d.). Efficient Synthesis of α-Alkyloxy and α-Aryloxy Esters via Cobaloxime Catalyzed Carbene Insertion into O‒H Bonds.

- MDPI. (2021, December 31). The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L.

- Kyoto University Research Information Repository. (n.d.). Reaction between Aniline and Chloracetic acid, I.

- Wikipedia. (n.d.). Mecoprop.

- Google Patents. (2013). A method for preparing N- (2 - phenylethyl) benzamide.

Sources

- 1. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Thermochemical Profiling of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: A Comprehensive Methodological Guide

Executive Summary

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (commonly referred to as Mecoprop anilide) is a specialized synthetic amide derivative of the widely utilized phenoxypropanoic acid herbicide, Mecoprop[1]. While the parent carboxylic acid has been extensively studied for its herbicidal efficacy and environmental fate, the conversion of the acid to an N-phenylamide fundamentally alters the molecule's thermodynamic landscape.